Cas no 159903-67-0 (1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI))
![1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI) structure](https://it.kuujia.com/scimg/cas/159903-67-0x500.png)
159903-67-0 structure
Nome del prodotto:1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI)
1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI)
- 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-in dol-5-ol
- gelliusine A
- 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol
- 159903-67-0
- Gelliusine B
- DTXSID80936191
- 1H-Indol-5-ol, 2,6-bis(2-amino-1-(6-bromo-1H-indol-3-yl)ethyl)-3-(2-aminoethyl)-
- 2,6-Bis(2-amino-1-(6-bromo-1H-indol-3-yl)ethyl)-3-(2-aminoethyl)-1H-indol-5-ol
- SCHEMBL4652016
- CHEMBL519922
-
- Inchi: InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2
- Chiave InChI: CYAJKOUHPRYFRD-UHFFFAOYSA-N
- Sorrisi: NCCC1C2=CC(=C(C(C3=CNC4C=C(C=CC3=4)Br)CN)C=C2NC=1C(C1=CNC2C=C(C=CC1=2)Br)CN)O
Proprietà calcolate
- Massa esatta: 648.08500
- Massa monoisotopica: 648.085
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 39
- Conta legami ruotabili: 8
- Complessità: 824
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 146Ų
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.647g/cm3
- Punto di ebollizione: 893.2ºC at 760mmHg
- Punto di infiammabilità: 494ºC
- Indice di rifrazione: 1.797
- PSA: 145.66000
- LogP: 8.14440
1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI) Letteratura correlata
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
159903-67-0 (1H-Indol-5-ol,2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)- (9CI)) Prodotti correlati
- 1469150-14-8(1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone)
- 2137852-79-8(1H-2-Benzopyran-1-one, 3-acetyl-7-chloro-3,4-dihydro-3-(trifluoromethyl)-)
- 13412-64-1(Dicloxacillin Sodium hydrate)
- 2229048-48-8(4-methyl-4-(2-nitrophenoxy)piperidine)
- 1698097-40-3(5-(4-methylpent-1-yn-3-yl)aminofuran-2-carboxylic acid)
- 2229499-71-0(1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine)
- 1323697-95-5(1-(1,3-dimethyl-1H-pyrazole-4-carbonyl)-4-(2-fluorophenyl)piperazine hydrochloride)
- 1031928-33-2(6-ethoxy-3-phenyl-1h-quinolin-2-one)
- 2168170-35-0(2-fluoro-2-methyl-1-{4-methyl-5-(methylamino)methyl-1,3-thiazol-2-yl}propan-1-ol)
- 23058-90-4(N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamide)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
